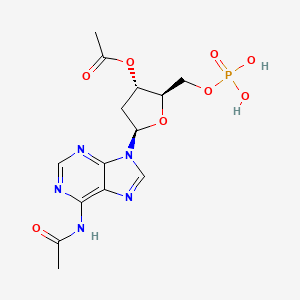
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both furan and isoxazolidinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of furan derivatives with isoxazolidinone precursors. One common method is the Van Leusen reaction, which involves the reaction of furan derivatives with tosylmethyl isocyanide (TOSMIC) under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH).
Industrial Production Methods
The scalability of the Van Leusen reaction and other related methods makes it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The isoxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted isoxazolidinones from nucleophilic substitution .
Scientific Research Applications
2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. The isoxazolidinone moiety can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(Furan-2-yl)acryloyl)isoxazolidin-3-one include:
- 3-(Furan-2-yl)isoxazolidin-5-one
- 2-(Furan-2-yl)acryloyl-1,2-oxazolidin-3-one
- 3-(Furan-2-yl)propanoic acid derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan and isoxazolidinone rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its analogs .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C10H9NO4/c12-9(11-10(13)5-7-15-11)4-3-8-2-1-6-14-8/h1-4,6H,5,7H2/b4-3+ |
InChI Key |
KBCSIZUHJDIMDX-ONEGZZNKSA-N |
Isomeric SMILES |
C1CON(C1=O)C(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CON(C1=O)C(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


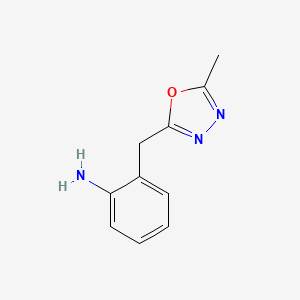
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
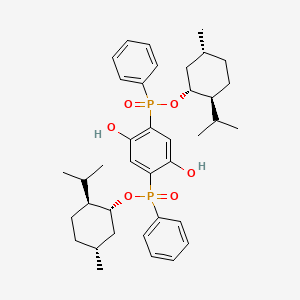
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
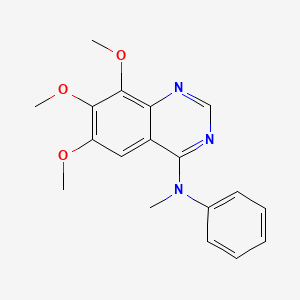

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

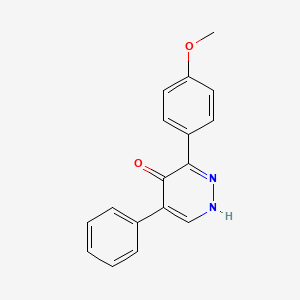
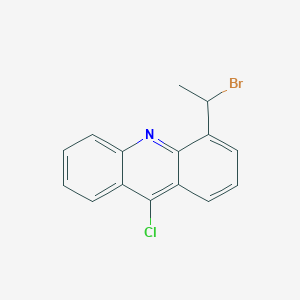
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

